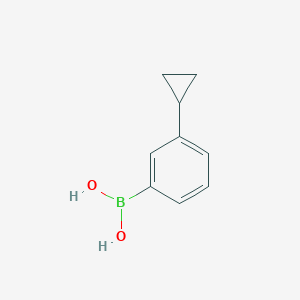

(3-Cyclopropylphenyl)boronic acid

説明

Significance of Boronic Acids in Modern Organic Synthesis and Beyond

Boronic acids and their derivatives are cornerstone reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This powerful carbon-carbon bond-forming reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents. nih.govorganic-chemistry.org Beyond cross-coupling reactions, boronic acids are utilized in a variety of other transformations and are finding increasing applications in materials science and medicinal chemistry due to their unique ability to form reversible covalent bonds with diols. smolecule.comnih.gov

The Cyclopropyl (B3062369) Moiety in Chemical Structures and its Influence on Reactivity

The cyclopropyl group is a small, strained ring system that confers distinct properties upon a molecule. Its rigid structure can act as a conformational constraint, locking flexible molecules into a more bioactive conformation. Furthermore, the unique hybridization of the carbon-carbon bonds in a cyclopropane (B1198618) ring gives it electronic properties that can influence the reactivity and metabolic stability of the parent molecule. In drug discovery, the incorporation of a cyclopropyl group can lead to enhanced potency and improved pharmacokinetic profiles.

Overview of Research Trajectories for Arylboronic Acids

Research into arylboronic acids is continually expanding, with a focus on developing new and more efficient catalytic systems for their application in cross-coupling reactions. nih.gov A significant area of investigation involves the synthesis of novel arylboronic acids with diverse substitution patterns to access a wider range of chemical space. audreyli.com Furthermore, the unique reactivity of the boronic acid moiety is being exploited in the design of chemical sensors and drug delivery systems. nih.gov

Scope and Academic Relevance of (3-Cyclopropylphenyl)boronic Acid Studies

This compound serves as a valuable building block for the synthesis of complex molecules containing the 3-cyclopropylphenyl motif. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a variety of aryl and heteroaryl halides to generate more elaborate structures. The study of this specific boronic acid contributes to the broader understanding of how the interplay between the cyclopropyl group and the boronic acid functionality influences reactivity and the properties of the resulting products.

特性

IUPAC Name |

(3-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVQXUPALEVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669766 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-10-0 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyclopropylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Cyclopropylphenyl Boronic Acid and Derivatives

Strategies for Boron Installation in Aryl Systems

The direct installation of a boronic acid or boronate ester group onto an aryl ring containing a cyclopropyl (B3062369) substituent is a primary strategy. This can be achieved through several powerful chemical transformations.

The Miyaura-Ishiyama borylation reaction stands as one of the most efficient and widely used methods for synthesizing arylboronic esters from aryl halides or pseudo-halides. beilstein-journals.org This palladium-catalyzed cross-coupling reaction offers high functional group compatibility and is generally conducted under mild conditions. beilstein-journals.orgnih.gov For the synthesis of (3-cyclopropylphenyl)boronic acid derivatives, the starting material is typically a 3-cyclopropyl-substituted aryl halide, such as 1-bromo-3-cyclopropylbenzene (B155160).

The reaction involves a palladium catalyst, often a combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst such as PdCl₂(CH₃CN)₂, and a phosphine (B1218219) ligand. nih.govnih.gov Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be particularly effective for the borylation of aryl chlorides and bromides, even at room temperature. nih.govhkbu.edu.hk The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical pinacol (B44631) borane (B79455) (HBpin). nih.gov A base, commonly potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle. nih.gov The reaction is usually carried out in aprotic solvents like dioxane, THF, or DMSO. mdpi.com Recent advancements include solid-state mechanochemical methods that can be performed in minutes without bulk organic solvents. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Catalyst/Ligand | Boron Source | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Pd(OAc)₂ / SPhos | B₂pin₂ | K₃PO₄ | THF | Room Temp, 1-2h | High (e.g., 88-98%) researchgate.net |

| Aryl Chlorides | PdCl₂(CH₃CN)₂ / SPhos | HBpin | NEt₃ | Dioxane | 80 °C | Good to Excellent nih.gov |

| Aryl Bromides | Pd(dba)₂ / DPEphos | B₂pin₂ | KOAc | Solvent-free | Test tube, 80 °C | High beilstein-journals.org |

| Aryl Halides | Pd(PPh₃)₄ | B₂pin₂ | KOAc | DMSO | 80 °C | Variable mdpi.com |

Electrophilic aromatic substitution (SEAr) represents a classical approach to functionalizing aromatic rings. masterorganicchemistry.com The direct borylation of a C-H bond on the cyclopropylbenzene (B146485) ring can be achieved using a potent electrophilic boron reagent. This method avoids the need for a pre-functionalized aryl halide. rsc.org

The reaction typically employs strong boron electrophiles, such as boron trihalides (e.g., BCl₃ or BBr₃), often in the presence of a Lewis acid or under conditions that generate a highly reactive borylium cation. rsc.org The regioselectivity of the substitution is governed by the electronic properties of the substituents on the aromatic ring. The cyclopropyl group is an ortho-, para-directing group due to its ability to stabilize the intermediate carbocation (arenium ion) through conjugation. Therefore, direct electrophilic borylation of cyclopropylbenzene would predominantly yield a mixture of 2- and 4-substituted products, making this an indirect route for the synthesis of the 3-substituted isomer. To achieve meta-borylation, a meta-directing group would need to be present on the ring, which could be later removed or transformed. Intramolecular electrophilic C-H borylation has also emerged as a powerful strategy, primarily for forming boron-containing polycyclic aromatic compounds. rsc.org

A foundational and highly reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a borate (B1201080) ester. acs.orgnih.gov This pathway is particularly useful for producing this compound from 1-bromo-3-cyclopropylbenzene.

The process occurs in two main steps:

Formation of the Organometallic Reagent: The aryl halide is converted into a more nucleophilic species. This is typically achieved by reacting 1-bromo-3-cyclopropylbenzene with magnesium metal to form the Grignard reagent, (3-cyclopropylphenyl)magnesium bromide. google.com Alternatively, a lithium-halogen exchange using an organolithium reagent like n-butyllithium can generate (3-cyclopropylphenyl)lithium. nih.gov

Reaction with a Borate Ester: The resulting organometallic compound is then added to a solution of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-i-Pr)₃), at very low temperatures (e.g., -78 °C) to prevent over-addition. nih.govgoogle.comaudreyli.com The reaction forms a boronate ester intermediate. Subsequent acidic hydrolysis of this intermediate yields the final this compound. audreyli.com While robust, this method's primary limitation is its intolerance to many functional groups that are incompatible with highly reactive organometallic reagents. acs.org

Synthesis of Cyclopropyl-Substituted Boronic Acid Precursors

An alternative synthetic logic involves the formation of the cyclopropyl ring itself on a molecule that already contains the boron functionality. These methods provide access to cyclopropyl boronates, which can be key intermediates.

This approach focuses on the synthesis of cyclopropylboronic acid or its esters, which are valuable building blocks in their own right. audreyli.com The synthesis is analogous to the method described in section 2.1.3, but starts with a cyclopropyl halide.

Specifically, cyclopropylmagnesium bromide, which is commercially available or can be prepared from cyclopropyl bromide, is reacted with trimethylborate at low temperature. audreyli.com An acidic workup then furnishes cyclopropylboronic acid. This stable, isolable solid can then participate in cross-coupling reactions, such as a Suzuki-Miyaura coupling with a suitable 3-substituted aryl halide (e.g., 1-bromo-3-iodobenzene), to form a carbon-carbon bond, ultimately leading to the desired (3-cyclopropylphenyl) framework.

Table 2: Synthesis of Cyclopropylboronic Acid via Grignard Reaction

| Grignard Reagent | Borate Ester | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylmagnesium bromide | Trimethylborate | THF | -78 °C to RT | 55% | audreyli.com |

Advanced strategies allow for the construction of the cyclopropyl ring and the installation of the boron atom in the same sequence or from an acyclic precursor already bearing a boronate group. strath.ac.uk These methods offer novel entries into complex cyclopropyl boronate structures.

One such method involves a titanium-catalyzed reductive cyclization. nih.govrsc.org In this reaction, a 1-substituted vinyl boronate can react with a dihaloalkane like dichloromethane (B109758) in the presence of a titanium catalyst to produce α-substituted cyclopropyl boronates. nih.gov

Another powerful one-pot procedure converts propargylic silyl (B83357) ethers into complex cyclopropyl boronic acid pinacol esters. strath.ac.uk This sequence involves a hydroboration of the alkyne, followed by a Lewis acid-mediated cyclization. This methodology is notable for its ability to construct a range of substituted cyclopropyl rings. Furthermore, transition-metal-free deborylative cyclization strategies have been developed using γ-phosphate-containing gem-diborylalkanes, which can be derived from chiral epoxides to yield enantioenriched cyclopropylboronates. bohrium.com

Table 3: Selected 1,3-Cyclization Methods for Synthesizing Cyclopropyl Boronates

| Starting Material Type | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Propargylic Silyl Ether | Schwartz's Reagent, Lewis Acid, B₂pin₂ | Cyclopropyl boronic acid pinacol ester | strath.ac.uk |

| 1-Substituted Vinyl Boronate | TiCl₄(THF)₂, Mn, Dichloromethane | α-Substituted cyclopropyl boronate | nih.gov |

| γ-Phosphate-containing gem-diborylalkane | Base (e.g., LiHMDS) | Secondary/Tertiary Cyclopropylboronate | bohrium.com |

[1+2]-Cycloaddition of Carbenoid Species to Vinylboronates

A key strategy for constructing the cyclopropyl ring in these compounds involves the [1+2]-cycloaddition of carbenoid species to vinylboronates. researchgate.net This method offers a direct route to cyclopropylboronic acid derivatives. One notable approach is the palladium-catalyzed cyclopropanation of vinylboronates with diazomethane (B1218177). chemrxiv.org This reaction can be optimized for automated synthesis, enabling the efficient production of a library of cyclopropyl-derivatives. rsc.org For instance, the reaction of styryl-boronic ester with diazomethane in the presence of a palladium catalyst yields the corresponding cyclopropyl boronic ester. rsc.org Researchers have also explored the use of ethyldiazoacetate for cyclopropanation, which allows for the formation of boronic acids in the initial step. chemrxiv.org

Protecting Group Strategies in this compound Synthesis

The inherent reactivity of boronic acids often necessitates the use of protecting groups during multi-step syntheses to prevent undesirable side reactions. chem-station.comacs.org Common protecting groups for boronic acids are often cyclic boronic acid esters. chem-station.com The stability of these esters against hydrolysis generally increases with greater steric hindrance around the ester. chem-station.com

Several protecting groups have been developed, each with distinct characteristics and deprotection conditions. chem-station.comacs.org

| Protecting Group | Key Features | Deprotection Conditions |

| Pinacol (pin) | Most popular; stable for column chromatography; reactive enough for direct use in Suzuki coupling. chem-station.com | Acidic hydrolysis, often with heating. The pinacol byproduct can be trapped with NaIO4 or phenylboronic acid. chem-station.com |

| Diaminonaphthaleneamide (dan) | Very stable under a wide range of conditions due to nitrogen's electron donation to the boron atom. chem-station.comacs.org | Acidic hydrolysis followed by extraction to remove diaminonaphthalene. chem-station.com |

| N-methyliminodiacetic acid (MIDA) | Stable under hydrolytic, oxidative, and reductive conditions. chem-station.comacs.org | Basic hydrolysis. chem-station.com |

| Trifluoroborate salts | High crystallinity, low solubility in organic solvents, and high stability towards oxidation. chem-station.com | - |

| Xanthopinacol (Bxpin) | Robust with excellent orthogonality; removed under mild, irreversible photoredox conditions. researchgate.net | Catalyzed photoredox conditions. researchgate.net |

The interconversion between different protecting groups is also a valuable strategy, often proceeding through trifluoroborate intermediates. acs.org For example, N-methyliminodiacetyl (MIDA) boronates, which are resistant to direct conversion, can be transformed into trifluoroborates at elevated temperatures. acs.org

Late-Stage Functionalization Approaches Utilizing Boronic Acid Intermediates

Late-stage functionalization is a powerful strategy for introducing boronic acid moieties into complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for creating diverse libraries of compounds. researchgate.net

Hydroboration of Unsaturated Systems to Yield Boronic Acids

Hydroboration is a fundamental reaction for synthesizing boronic acids from alkenes and alkynes. wikipedia.org The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.orgbyjus.com This process is typically followed by an oxidation step to yield the final alcohol, but for the synthesis of boronic acids, the intermediate organoborane is isolated. wikipedia.orgmasterorganicchemistry.com

Transition-metal catalysis has enabled hydroboration to be performed under milder conditions, making it suitable for complex molecules like peptides. nih.gov For example, the hydroboration of alkenes can be achieved with high efficiency using an iridium catalyst, selectively producing the anti-Markovnikov product. nih.gov Similarly, various catalysts, including those based on iron, silver, and copper, have been employed for the hydroboration of alkynes to produce vinylboronates. organic-chemistry.org

On-Resin Synthesis of Peptide Boronic Acids via Late-Stage Hydroboration

Solid-phase synthesis offers a streamlined approach for preparing peptide boronic acids. acs.orgacs.orgnih.gov A recently developed method involves the on-resin, late-stage hydroboration of peptides containing alkene or alkyne functionalities. nih.govnih.gov This technique is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgrsc.org

In this approach, amino acids with alkenyl or alkynyl side chains, such as allyl- or propargylglycine, are incorporated into a peptide sequence on a solid support. nih.govnih.gov Subsequent transition metal-catalyzed hydroboration with a reagent like pinacolborane introduces the boronic acid moiety. nih.gov This method is advantageous as it is compatible with all canonical amino acid residues and can be applied to a wide range of peptide sequences. nih.gov The resulting peptide boronic acids can be further functionalized on-resin, for example, through the Petasis reaction. nih.govnih.gov

Parallel Synthesis and Library Generation of this compound Derivatives

The development of robust synthetic methods has facilitated the parallel synthesis and generation of libraries of this compound derivatives. researchgate.net These libraries are valuable for screening for biological activity and for structure-activity relationship (SAR) studies. nih.gov

One successful approach involves the Suzuki-Miyaura coupling of cyclopropyl boronic acid derivatives with a variety of (hetero)aryl halides. researchgate.net This method has been used to create a 96-member library with a high success rate, demonstrating its applicability for generating sp3-enriched compound collections. researchgate.net The use of automated flow reactors for reactions like the palladium-catalyzed cyclopropanation with diazomethane further enhances the efficiency of library synthesis. rsc.org

The creation of dynamic combinatorial libraries (DCLs) is another powerful strategy. nih.gov These libraries utilize reversible covalent bonds, such as those formed by boronic esters, to generate a diverse and adaptable set of molecules. nih.govrsc.org For instance, a triply dynamic library has been created using a combination of boronate ester transesterification, imine exchange, and disulfide exchange. nih.gov

Iii. Chemical Reactivity and Transformative Reactions of 3 Cyclopropylphenyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of (3-cyclopropylphenyl)boronic acid lies in its ability to forge new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. This is predominantly achieved through palladium-catalyzed reactions that leverage the unique properties of the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing biaryl and related systems. libretexts.orgyoutube.com In this reaction, this compound serves as the organoboron component, coupling with various organic halides or pseudohalides in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This compound readily undergoes Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. nih.govresearchgate.net The reaction is tolerant of a wide array of functional groups on both coupling partners, including esters, ketones, aldehydes, nitriles, and ethers. nih.govresearchgate.net While aryl bromides and iodides are more reactive, conditions have been developed to effectively couple the less reactive but more readily available aryl chlorides. nih.gov The use of specific palladium catalysts and ligands, such as those derived from tetraphosphines, has proven effective for the coupling of cyclopropylboronic acids with aryl chlorides. researchgate.net

For instance, the coupling of this compound with 4-bromotoluene (B49008) can be achieved in the presence of a palladium catalyst to form 3-cyclopropyl-4'-methylbiphenyl. Similarly, reactions with heteroaryl halides, such as bromopyridines, furnish the corresponding cyclopropyl-substituted heteroaromatic compounds. nih.govclaremont.edu Continuous flow conditions have also been developed for the Suzuki-Miyaura coupling of arylboronic acids with heteroaryl halides, often resulting in excellent yields with low catalyst loadings. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl/Heteroaryl Halide | Product | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromotoluene | 3-Cyclopropyl-4'-methylbiphenyl | [Pd(OAc)₂]/tBu₃P | KOH | - | High | researchgate.net |

| 2-Bromopyridine | 2-(3-Cyclopropylphenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good | nih.govclaremont.edu |

| 4-Chloroanisole | 3-Cyclopropyl-4'-methoxybiphenyl | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | Moderate-Good | nih.gov |

| 1,3-Dibromobenzene | 1,3-Bis(3-cyclopropylphenyl)benzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | Moderate | audreyli.com |

This table is illustrative and specific yields can vary based on precise reaction conditions.

A significant aspect of the Suzuki-Miyaura reaction involving substituted cyclopropylboronic acids is its stereospecificity. When enantiomerically enriched cyclopropylboronic acids or their derivatives are used, the cross-coupling reaction generally proceeds with retention of configuration at the cyclopropyl (B3062369) carbon attached to boron. nih.gov This allows for the transfer of stereochemical information from the starting material to the product, which is crucial in the synthesis of chiral molecules. nih.gov Palladium-catalyzed cross-coupling of optically active secondary alkyltrifluoroborates, which can be derived from the corresponding boronic acids, has been shown to proceed with stereospecific inversion of configuration. acs.orgnih.gov

While this compound is a valuable reagent, boronic acids in general can be prone to protodeboronation, rendering them unstable upon prolonged storage. nih.gov Potassium (3-cyclopropylphenyl)trifluoroborate serves as an air- and moisture-stable surrogate that is resistant to protodeboronation. nih.govnih.gov These trifluoroborate salts are readily prepared from the corresponding boronic acid and can be used in stoichiometric quantities in Suzuki-Miyaura cross-coupling reactions. nih.gov They have been successfully coupled with a variety of aryl and heteroaryl chlorides, expanding the utility of this transformation. nih.gov The use of alkyltrifluoroborates in Suzuki-type couplings has also been extended to reactions with acid fluorides through dual NHC/photoredox catalysis. rsc.org

Petasis Reaction (Multicomponent Condensation)

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.com this compound can participate as the boronic acid component in this transformation. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic cyclopropylphenyl group from the boronate complex. organic-chemistry.orgyoutube.com

This reaction is highly versatile due to the wide range of commercially available starting materials. organic-chemistry.org It can be performed with primary and secondary amines, and various aldehydes and ketones. organic-chemistry.orgnih.gov For instance, the reaction of this compound with a secondary amine like piperidine (B6355638) and an aldehyde such as formaldehyde (B43269) would yield the corresponding α-(3-cyclopropylphenyl) substituted tertiary amine. A key advantage of the Petasis reaction is that the final C-C bond-forming step is generally irreversible, which often leads to good yields. organic-chemistry.org The reaction has been successfully applied to the synthesis of unnatural α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.orgresearchgate.net

Table 2: Illustrative Petasis Reaction with this compound

| Amine | Carbonyl Compound | Product | Solvent | Temperature | Reference |

| Piperidine | Formaldehyde | 1-((3-Cyclopropylphenyl)methyl)piperidine | Dichloromethane (B109758) | Room Temperature | organic-chemistry.orgnih.gov |

| Morpholine | Glyoxylic acid | 2-(3-Cyclopropylphenyl)-2-morpholinoacetic acid | Dichloromethane | Room Temperature | organic-chemistry.orgresearchgate.net |

| Benzylamine | Dihydroxyacetone | N-Benzyl-1-(3-cyclopropylphenyl)-2-hydroxy-2-(hydroxymethyl)ethan-1-amine | Dichloromethane | Room Temperature | organic-chemistry.org |

This table is illustrative and the feasibility and yield depend on specific experimental conditions.

Palladium-Catalyzed Addition Reactions to Enones

This compound can also participate in palladium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated ketones (enones). beilstein-journals.orgd-nb.infonih.govbeilstein-journals.org This reaction provides a direct method for the formation of β-aryl ketones. The mechanism typically involves the formation of an arylpalladium(II) species, which then undergoes carbopalladation of the enone double bond. nih.gov

The reaction can be performed under various conditions, and the choice of palladium catalyst and ligands is crucial for achieving high yields and, in the case of prochiral enones, high enantioselectivity. beilstein-journals.orgnih.govresearchgate.netnih.gov For example, the addition of this compound to 2-cyclohexenone in the presence of a suitable palladium catalyst would yield 3-(3-cyclopropylphenyl)cyclohexan-1-one. beilstein-journals.orgbeilstein-journals.org The development of asymmetric versions of this reaction allows for the synthesis of chiral all-carbon quaternary centers with high enantiomeric excess. nih.govnih.gov

Table 3: Example of Palladium-Catalyzed Addition of this compound to an Enone

| Enone | Product | Catalyst System | Solvent | Reference |

| 2-Cyclohexenone | 3-(3-Cyclopropylphenyl)cyclohexan-1-one | Pd(OAc)₂ / Chiral Ligand | Dioxane/H₂O | beilstein-journals.orgbeilstein-journals.org |

| 2-Cyclopentenone | 3-(3-Cyclopropylphenyl)cyclopentan-1-one | [Pd(OCOCF₃)₂] / (S)-t-BuPyOx | Toluene | nih.govresearchgate.net |

This table is illustrative; specific conditions and outcomes can vary.

Other Reactivity Patterns and Functional Group Compatibility

Beyond its well-established role in cross-coupling reactions, this compound exhibits other characteristic reactivity patterns, primarily involving interactions at the boronic acid moiety. Understanding these reactions, such as the formation of boronate esters with diols and the potential for protodeboronation, is crucial for its effective use in complex chemical synthesis.

A hallmark of boronic acids is their ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols and other polyols. nih.govbohrium.comnih.gov This reaction is an equilibrium process that occurs readily in aqueous or organic solvents, often without the need for a catalyst. The formation and stability of these boronate esters are influenced by several factors, including the pKₐ of the boronic acid, the structure and stereochemistry of the diol, and the reaction conditions. nih.govbohrium.com

The interaction involves the Lewis acidic, trigonal planar boronic acid reacting with a diol to form a more stable, tetrahedral boronate ester. This reactivity is widely exploited in various applications, such as protecting groups for diols in multistep synthesis, the creation of dynamic covalent materials like self-healing hydrogels, and for carbohydrate sensing and recognition. bohrium.comresearchgate.net

For this compound, the electronic properties of the cyclopropyl group influence the Lewis acidity of the boron center. The pKₐ of a boronic acid is a key indicator of its propensity to bind with diols; electron-withdrawing groups decrease the pKₐ, enhancing Lewis acidity and generally leading to stronger binding, while electron-donating groups have the opposite effect. nih.gov The table below illustrates the effect of different substituents on the pKₐ of phenylboronic acid.

| Boronic Acid | Substituent Nature | Reported pKₐ Value | Reference |

|---|---|---|---|

| 4-Formylphenylboronic acid (4-FPBA) | Electron-withdrawing | ~7.9 | nih.gov |

| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | Electron-withdrawing | ~8.3 | nih.gov |

| Phenylboronic acid | Unsubstituted | ~9.0 | nih.gov |

| 3-Acetamidophenylboronic acid (3-AcPBA) | Electron-donating (amide resonance) | ~9.1 | nih.gov |

The formation of cyclic esters can also serve as a protecting group strategy for the boronic acid itself. chem-station.com Converting the boronic acid to a more stable ester, such as a pinacol (B44631) ester, can prevent undesirable side reactions, including trimerization to form boroxines and protodeboronation, while often being stable enough for purification by column chromatography. chem-station.com

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in synthetic applications like the Suzuki-Miyaura coupling, as it consumes the organoboron reagent. wikipedia.orgnih.gov The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions, particularly the pH of the medium. wikipedia.orgnih.gov

Mechanistic studies have identified several pathways for protodeboronation:

Acid-Catalyzed Pathway : This process typically involves an electrophilic substitution of the boron group by a proton and is more prevalent under strongly acidic conditions. wikipedia.orged.ac.uk

Base-Catalyzed Pathway : At high pH, the boronic acid exists as the more electron-rich boronate anion ([ArB(OH)₃]⁻), which then reacts in a rate-limiting step with a proton source, such as water. wikipedia.orgacs.org

Zwitterionic Pathway : Certain heteroaromatic boronic acids containing a basic nitrogen atom can form a zwitterionic species at neutral pH, which can undergo rapid unimolecular fragmentation, leading to protodeboronation. wikipedia.orged.ac.uk

A crucial finding from comparative studies is that cyclopropyl boronic acids exhibit remarkable stability against protodeboronation. ed.ac.ukresearchgate.net Research investigating the pH-rate profiles for the protodeboronation of various boronic acids has shown that cyclopropyl and vinyl boronic acids undergo this decomposition very slowly, especially when compared to more labile species like certain heteroaromatic boronic acids. ed.ac.ukresearchgate.netmanchester.ac.uk For instance, under basic conditions (pH 12, 70 °C), the half-life for the protodeboronation of cyclopropyl boronic acid was reported to be greater than one week. ed.ac.ukresearchgate.net This inherent stability makes this compound a robust reagent, less susceptible to this common decomposition pathway under typical cross-coupling conditions.

The table below provides a qualitative comparison of the stability of different classes of boronic acids towards protodeboronation.

| Boronic Acid Class | Relative Rate of Protodeboronation | Key Mechanistic Feature | Reference |

|---|---|---|---|

| 2-Pyridyl Boronic Acid | Rapid | Fragmentation of zwitterionic intermediate at neutral pH | ed.ac.ukresearchgate.net |

| 5-Thiazolyl Boronic Acid | Rapid | Fragmentation of zwitterionic intermediate; accelerated by Lewis acids | ed.ac.ukresearchgate.net |

| Aryl Boronic Acids (e.g., p-Anisyl) | Moderate | Base-catalyzed pathway via boronate anion; can be subject to self-catalysis | nih.goved.ac.uk |

| Vinyl Boronic Acids | Very Slow | High stability of C(sp²)-B bond under typical conditions | ed.ac.ukresearchgate.net |

| Cyclopropyl Boronic Acid | Very Slow | High stability across a wide pH range | ed.ac.ukresearchgate.net |

Iv. Catalysis and Mechanistic Investigations Involving 3 Cyclopropylphenyl Boronic Acid

Role of (3-Cyclopropylphenyl)boronic Acid as a Catalyst or Ligand

There is currently no available scientific literature that specifically investigates the role of this compound as a primary catalyst or as a ligand in catalytic systems. The following sections provide a general overview of how boronic acids can function in these capacities.

Boronic acid catalysis (BAC) has emerged as a powerful strategy for the activation and functionalization of hydroxyl groups in organic synthesis. researchgate.netresearchgate.net This method circumvents the need for harsh or wasteful pre-activation steps, such as conversion to halides or sulfonates. acs.org The catalytic cycle generally involves the reversible formation of a boronate ester between the boronic acid and the alcohol. This formation enhances the electrophilicity of the carbon atom attached to the oxygen, facilitating nucleophilic attack. researchgate.netacs.org

Arylboronic acids, due to their electronic properties, can act as transient Lewis acids, activating the hydroxyl group. acs.org This activation can promote a variety of transformations, including Friedel-Crafts-type reactions and the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While this is a well-established principle for many arylboronic acids, specific studies detailing the efficacy and substrate scope of this compound in this catalytic role have not been reported.

Dual catalysis, where two distinct catalysts work in concert to enable a single transformation, has become a sophisticated tool in asymmetric synthesis. The combination of a boronic acid with a chiral amine is a known strategy to achieve enantioselective reactions. acs.org In such systems, the boronic acid can activate a substrate, for instance an alcohol, while the chiral amine activates the nucleophile, often through the formation of a chiral enamine or iminium ion, thereby controlling the stereochemical outcome of the reaction. acs.org

This cooperative approach allows for the asymmetric synthesis of complex molecules under mild conditions. acs.org However, the application of this compound in such dual catalytic systems with chiral amines has not been documented in the scientific literature to date. Research in this area would be necessary to determine its potential for inducing stereoselectivity in such transformations.

Mechanistic Pathways in Transition Metal-Catalyzed Reactions

This compound is frequently used as a reagent in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov While its role as a reactant is established, specific mechanistic studies detailing its behavior in the fundamental steps of the catalytic cycle are not available. The following sections describe the general mechanistic pathways relevant to boronic acids in these reactions.

Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a low-valent transition metal center into a substrate, typically an organic halide. cymitquimica.com This process increases the oxidation state and coordination number of the metal. cymitquimica.com For example, in a palladium-catalyzed cross-coupling reaction, a Pd(0) complex will oxidatively add to an aryl or vinyl halide (R-X) to form a Pd(II) intermediate (R-Pd-X). unl.pt

While this compound itself does not directly undergo oxidative addition in the conventional sense, the organic halide partner in a cross-coupling reaction with this boronic acid would undergo this step. The electronic and steric properties of the ligands on the metal center play a crucial role in the efficiency of this process. cymitquimica.com Specific kinetic or mechanistic data for oxidative addition in reactions involving this compound are not currently published.

Transmetalation is the key step in Suzuki-Miyaura coupling where the organic group from the boronic acid is transferred to the transition metal center, which is already activated through oxidative addition. unl.ptrsc.org This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. researchgate.net The activated boronate then reacts with the R-Pd(II)-X complex, replacing the halide with the aryl group from the boronic acid to form an R-Pd(II)-R' intermediate.

The rate and efficiency of transmetalation are influenced by the nature of the boronic acid, the metal, the ligands, the base, and the solvent. rsc.org While this compound is known to participate in these reactions as a reactant, detailed mechanistic studies quantifying its rate of transmetalation or the specific intermediates formed are not found in the current body of scientific literature.

Reductive elimination is the final, product-forming step in many cross-coupling reactions. In this step, the two organic groups attached to the metal center in the R-Pd(II)-R' intermediate couple and are eliminated from the metal, forming a new carbon-carbon bond (R-R'). This process reduces the oxidation state of the metal, regenerating the low-valent catalyst (e.g., Pd(0)) which can then re-enter the catalytic cycle.

For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. The electronic properties and steric hindrance of the coupling partners can affect the rate of this step. In the context of a Suzuki-Miyaura coupling with this compound, this step would involve the formation of a new bond between the cyclopropylphenyl group and the organic partner from the halide. However, specific studies on the kinetics or mechanism of reductive elimination from a palladium complex bearing a 3-cyclopropylphenyl ligand are not available.

Alkene Insertion Mechanisms

The participation of this compound in alkene insertion reactions is prominently observed in the context of transition metal catalysis, particularly rhodium-catalyzed conjugate additions. The generally accepted mechanism for the 1,4-addition of arylboronic acids to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitroalkenes, provides a framework for understanding the reactivity of the 3-cyclopropylphenyl derivative. rsc.orgthieme-connect.comrsc.org

The catalytic cycle is proposed to commence with a transmetalation step, where the aryl group from this compound is transferred to a rhodium(I) complex, often in the presence of a base or through a hydroxo-rhodium species, to generate a key aryl-rhodium(I) intermediate. nih.govacs.org This species then undergoes migratory insertion with the coordinated alkene. This step, known as carbometalation, involves the formation of a new carbon-carbon bond as the aryl group adds to the β-carbon of the unsaturated system, creating a rhodium enolate or a related intermediate. thieme-connect.com The final stage of the cycle involves protonolysis or hydrolysis of this intermediate, which releases the 1,4-addition product and regenerates the active rhodium catalyst, allowing it to re-enter the cycle. nih.govacs.org

The key steps in the rhodium-catalyzed 1,4-addition are:

Transmetalation: ArB(OH)₂ + [Rh-X] → [Ar-Rh] + [X-B(OH)₂]

Alkene Coordination & Insertion: [Ar-Rh] + C=C-EWG → [Rh-C-C(Ar)-EWG]

Protonolysis/Hydrolysis: [Rh-C-C(Ar)-EWG] + H⁺ → Ar-C-C-H-EWG + [Rh-X]

Studies on rhodium-catalyzed asymmetric additions have established a broad scope for this reaction, converting various arylboronic acids and electron-deficient olefins into optically active products with high efficiency and enantioselectivity. rsc.orgthieme-connect.comnih.gov The reaction involving cyclopropylboronic acid itself with various activated alkenes proceeds efficiently, suggesting that the (3-cyclopropylphenyl) moiety is also a viable and reactive partner in these transformations. rsc.org

Influence of the Cyclopropyl (B3062369) Group on Reaction Mechanisms and Selectivity

The cyclopropyl group, positioned at the meta-position of the phenyl ring, exerts a notable influence on reaction outcomes through a combination of subtle steric and unique electronic effects. nih.gov These properties can modulate the energetics of transition states and influence the selectivity of catalytic reactions.

The cyclopropyl group is recognized for its distinctive electronic properties, where the C-C bonds possess significant p-character, often referred to as "banana bonds." This allows the cyclopropyl ring to engage in π-conjugation and act as an electron-donating group. In the context of this compound, this electron-donating nature, transmitted through the aromatic system, can influence the electron density at the metal center during the catalytic cycle. For instance, in the transmetalation step of Suzuki-Miyaura or rhodium-catalyzed additions, an increase in electron density on the aryl group can affect the rate of transfer to the metal center.

In reactions involving unsymmetrical reagents, the cyclopropyl group can influence regioselectivity. The electronic effect of the meta-cyclopropyl substituent, while less pronounced than an ortho or para substituent, still modifies the electronic distribution within the aryl ring. This can create a preference for bond formation at a specific site during steps like migratory insertion in rhodium-catalyzed reactions. nih.govresearchgate.net For example, in the cyclization of 1,6-enynes triggered by arylboronic acids, the regioselective addition of the aryl-rhodium species across the alkyne is a critical step that dictates the final product structure. nih.gov

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions involving organoboronic acids. mdpi.comnih.gov These studies provide detailed insights into reaction pathways, intermediates, and transition states that are often difficult to observe experimentally.

While specific DFT studies focusing exclusively on this compound are not widely documented, extensive computational work on phenylboronic acid in fundamental reactions like the Suzuki-Miyaura coupling and rhodium-catalyzed additions serves as a reliable model. nih.govresearchgate.net DFT calculations map the potential energy surface of the entire catalytic cycle, identifying the free energy of reactants, intermediates, transition states, and products. beilstein-journals.org

For the Suzuki-Miyaura reaction, a typical DFT-calculated pathway involves three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (or its boronate form), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.govlibretexts.org Computational studies have shown that for many systems, the transmetalation step is the rate-determining step of the catalytic cycle. nih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reference Finding |

|---|---|---|---|

| Oxidative Addition | Addition of bromobenzene (B47551) to a Pd(0) catalyst. | 2.6 | Forms a stable Pd(II) intermediate. nih.gov |

| Transmetalation | Transfer of the phenyl group from boronic acid to the Pd(II) center. | 36.8 | Often identified as the rate-determining step. nih.gov |

| Reductive Elimination | Formation of the biphenyl (B1667301) product from the Pd(II) intermediate. | 17.7 | Regenerates the active Pd(0) catalyst. nih.gov |

Note: The values are illustrative and taken from a specific DFT study on a model system (phenylboronic acid with bromobenzene over a Pd-zeolite catalyst) and may vary with different substrates, ligands, and computational methods.

DFT calculations provide detailed geometric and energetic information about the transient species that define a reaction mechanism. By locating transition states (first-order saddle points on the potential energy surface, characterized by a single imaginary frequency), researchers can understand the precise atomic motions involved in bond formation and cleavage. nih.govyoutube.com

In the Suzuki-Miyaura reaction, analysis of the transmetalation transition state (TS) often shows an elongated C-B bond of the boronic acid and the incipient formation of the Pd-C bond. nih.gov The geometry of this TS is crucial for understanding how steric and electronic factors, including those from a cyclopropyl substituent, can influence the reaction rate. Similarly, the reductive elimination TS is characterized by the close approach of the two organic groups on the palladium center, leading to the final C-C bond formation.

For alkene insertion mechanisms, DFT studies of rhodium-catalyzed additions reveal the structure of the aryl-rhodium intermediate and the subsequent transition state for carbometalation. The analysis of these structures can explain the origins of regio- and stereoselectivity by comparing the relative energies of competing transition states. nih.gov Computational models allow for the systematic variation of substituents, such as replacing a hydrogen with a cyclopropyl group, to predict how such changes will affect the stability of intermediates and the barriers of transition states, thereby guiding the rational design of catalysts and substrates. nih.gov

| Species | Reaction | Key Feature | Computational Insight |

|---|---|---|---|

| Oxidative Addition Intermediate | Suzuki-Miyaura | Ar-Pd(II)-X | A stable square-planar Pd(II) complex is formed. libretexts.org |

| Transmetalation Transition State | Suzuki-Miyaura | [Ar-Pd-X(Ar'B(OH)₂)]‡ | Characterized by C-B bond breaking and Pd-C bond formation; often the highest energy barrier. nih.gov |

| Aryl-Rhodium Intermediate | Alkene Addition | Ar-Rh(L)n | The key species that adds across the alkene double bond. nih.govacs.org |

| Carbometalation Transition State | Alkene Addition | [Rh-alkene(Ar)]‡ | Determines the regio- and stereoselectivity of the C-C bond formation. thieme-connect.com |

Solvent Effects in Mechanistic Simulations

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, including those that would involve this compound. While direct mechanistic simulations specifically detailing the solvent effects on reactions with this compound are not extensively documented in publicly available research, a wealth of computational studies on analogous arylboronic acids in Suzuki-Miyaura reactions provides a strong framework for understanding these influences. Mechanistic simulations, primarily using Density Functional Theory (DFT), have established that solvents can significantly modulate reaction rates and selectivity by differentially stabilizing reactants, transition states, and intermediates. rsc.orghes-so.ch

The influence of a solvent in these simulations is typically modeled in two primary ways: through implicit solvent models and explicit solvent models. Implicit models, such as the Universal Solvation Model based on solute electron density (SMD), treat the solvent as a continuous medium with defined dielectric properties. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. rsc.org Explicit models, on the other hand, involve including a specific number of solvent molecules directly in the quantum mechanical calculation. This method can account for specific hydrogen bonding and other direct coordination effects between the solvent and the reacting species, which can be crucial for accurate predictions. rsc.org

Influence on Reaction Pathways and Energetics

Theoretical investigations have demonstrated that solvents play a multifaceted role in the catalytic cycle of Suzuki-Miyaura reactions. They can activate pre-catalysts, stabilize the active catalyst and reagents, and influence the reactivity of the boronic acid and the base. hes-so.ch For instance, in the oxidative addition step, polar solvents can stabilize the resulting charged palladium complex.

Computational studies on related arylboronic acids highlight the significant impact of solvent polarity and coordination on the energetics of the reaction. The table below illustrates hypothetical relative free energy changes (ΔG) for a key transition state in a Suzuki-Miyaura reaction in different solvents, based on general findings in the literature for similar reactions.

Table 1: Illustrative Solvent Effects on the Relative Free Energy of a Generic Aryl-Pd-Halide Oxidative Addition Transition State

| Solvent | Dielectric Constant (ε) | Relative Free Energy (kcal/mol) | Notes |

|---|---|---|---|

| Toluene | 2.4 | 0.0 | Non-polar reference solvent. |

| Tetrahydrofuran (THF) | 7.5 | -1.5 | Moderately polar, coordinating solvent. hes-so.ch |

| Acetonitrile | 37.5 | -3.0 | Polar, coordinating solvent. |

| Water | 80.1 | -4.2 | Highly polar, protic solvent. hes-so.ch |

This data is illustrative and based on general principles observed in DFT studies of Suzuki-Miyaura reactions. The exact values would vary depending on the specific reactants, catalyst, and computational method.

The Role of Explicit vs. Implicit Solvent Models

Research has shown that for certain reaction steps, an implicit solvent model alone may be insufficient to capture the full effect of the solvent. Hybrid models, which combine an implicit solvent continuum with a few explicit solvent molecules in the first solvation shell, often provide more accurate results. rsc.org For example, a study on the hydration of 1-butene (B85601) demonstrated that while the first solvation shell might contain around 30 solvent molecules, the majority of the energetic effect could be accounted for by including just eight explicit solvent molecules in the calculation. rsc.org Furthermore, achieving reasonable accuracy in calculated reaction rates required the inclusion of three explicit water molecules. rsc.org This underscores the importance of specific solvent-solute interactions, such as hydrogen bonding, which can significantly stabilize transition states.

In the context of a reaction involving this compound, explicit water or alcohol molecules would be expected to form hydrogen bonds with the boronic acid group, influencing its reactivity and the mechanism of transmetalation. The table below conceptualizes how the inclusion of explicit solvent molecules could refine the calculated energy barrier for the transmetalation step in a hypothetical simulation.

Table 2: Conceptual Impact of Solvent Models on a Transmetalation Activation Barrier

| Solvent Model | Calculated Activation Energy (kcal/mol) | Key Interactions Captured |

|---|---|---|

| Gas Phase (No Solvent) | 25.0 | Intrinsic reactivity. |

| Implicit (Dioxane) | 22.5 | Bulk solvent polarity. |

| Hybrid (Implicit Dioxane + 2 H₂O) | 19.8 | Bulk polarity and specific hydrogen bonding to the boronic acid. rsc.org |

This data is conceptual and designed to illustrate the principles of solvent modeling in mechanistic simulations.

V. Applications in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The utility of (3-cyclopropylphenyl)boronic acid as a foundational component in the synthesis of intricate organic molecules is well-documented. Its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enables the efficient assembly of complex scaffolds from simpler precursors.

The cyclopropyl (B3062369) moiety is an increasingly prevalent feature in pharmaceutically active compounds, valued for the unique steric and electronic properties it imparts, which can enhance biological activity and metabolic stability. nih.govnih.gov this compound serves as a key intermediate for introducing the 3-cyclopropylphenyl group into potential drug candidates.

A notable application is in the synthesis of checkpoint kinase (Chk1) inhibitors, which are being investigated as potential anti-cancer agents. In this context, this compound is coupled with a heterocyclic partner, such as a substituted pyrazole (B372694), to form the core structure of the inhibitor. This reaction is typically a Suzuki-Miyaura coupling, which is favored for its mild conditions and high functional group tolerance.

While specific examples in agrochemical synthesis are less prevalent in publicly available literature, the general importance of phenylboronic acids in creating agrochemicals, such as the fungicide Boscalid, suggests the potential of this compound in developing new crop protection agents. elsevierpure.com The introduction of the cyclopropylphenyl moiety could lead to novel compounds with improved efficacy and environmental profiles.

Table 1: Examples of Pharmaceutical Precursors Synthesized Using this compound

| Coupling Partner | Product | Application Area |

| Substituted pyrazole halide | 5-(3-cyclopropylphenyl)-1H-pyrazole derivative | Checkpoint Kinase (Chk1) Inhibitors |

| Substituted pyridine (B92270) halide | 2-(3-cyclopropylphenyl)pyridine derivative | Potential CNS agents |

This table is illustrative and based on representative coupling reactions for pharmaceutical applications.

The construction of biaryl systems is a fundamental transformation in organic synthesis, as the biaryl motif is present in numerous natural products, pharmaceuticals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the aryl-aryl bond, and this compound is an excellent substrate for this reaction. nih.govorganic-chemistry.org

The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of the cyclopropyl group on the phenylboronic acid generally does not impede the coupling process and can proceed with a wide range of aryl and heteroaryl halides. audreyli.com

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Acetyl-3'-cyclopropylbiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3'-Cyclopropyl-4-nitrobiphenyl | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(3-Cyclopropylphenyl)pyridine | 78 |

This table presents typical reaction conditions and yields for the synthesis of biaryl systems using this compound and are for illustrative purposes.

Chiral Intermediate Access through Desymmetrization Studies

The desymmetrization of prochiral molecules is a powerful strategy for accessing enantiomerically enriched building blocks. nih.govorganic-chemistry.orgdicp.ac.cn Chiral boronic acids have been explored as catalysts in such transformations. researchgate.net However, a review of the current scientific literature indicates that specific studies detailing the use of this compound as a catalyst or substrate in desymmetrization reactions are limited. The focus in this area has largely been on other classes of boronic acids, such as those with specific ortho-substituents that can more effectively participate in the chiral recognition and transformation process. researchgate.net Future research may explore the potential of derivatives of this compound in this sophisticated area of asymmetric synthesis.

Sequential and Tandem Reaction Strategies

This compound is amenable to use in sequential and tandem (or one-pot) reaction sequences, which offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A key application in this area is the one-pot synthesis of complex heterocyclic systems.

For instance, a sequential process can involve an initial Suzuki-Miyaura coupling of this compound with a suitably functionalized halo-aromatic or halo-heterocyclic compound. The resulting biaryl product, without being isolated, can then undergo a subsequent intramolecular or intermolecular reaction to build a more complex molecular architecture. An example of such a strategy involves the initial formation of a biaryl intermediate, which then undergoes a cyclization reaction to form a fused ring system. These one-pot, multi-step procedures are highly valuable in the rapid construction of compound libraries for drug discovery.

Polymer Synthesis through Suzuki Cross-Coupling Polymerization

Suzuki cross-coupling polymerization is a powerful technique for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This method involves the polymerization of a dihaloaromatic monomer with an aryldiboronic acid or its ester.

While the use of substituted phenylboronic acids in polymer synthesis is established, specific examples of the incorporation of this compound into polymers via Suzuki cross-coupling polymerization are not widely reported in the literature. However, it is conceivable that a dihalo-functionalized 3-cyclopropylphenyl monomer could be polymerized with a diboronic acid, or conversely, a diboronic acid derivative of 3-cyclopropylbenzene could be copolymerized with a dihaloaromatic monomer. The inclusion of the 3-cyclopropylphenyl unit could be used to fine-tune the solubility, morphology, and electronic properties of the resulting polymer. Cationic polymers functionalized with substituted phenylboronic acid groups have also been developed for therapeutic applications. google.com

Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful platforms for the rapid generation of large libraries of small molecules for high-throughput screening and drug discovery. nih.gov Boronic acids are highly valued building blocks in this context due to the reliability and broad scope of the Suzuki-Miyaura coupling. researchgate.net

This compound can be effectively employed as a building block in the creation of such libraries. By reacting it with a diverse set of aryl and heteroaryl halides on a solid support or in a parallel solution-phase format, a library of compounds containing the 3-cyclopropylphenyl scaffold can be efficiently synthesized. This approach allows for the systematic exploration of the chemical space around this particular structural motif, which can accelerate the identification of new bioactive molecules. The stability and handling characteristics of this compound make it well-suited for the automated and high-throughput methodologies often employed in combinatorial synthesis.

Vi. Applications in Medicinal Chemistry and Chemical Biology

Development of Pharmaceutical Agents and Drug Candidates

(3-Cyclopropylphenyl)boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This allows for the efficient incorporation of the 3-cyclopropylphenyl group into a wide array of molecular scaffolds.

The introduction of a cyclopropyl (B3062369) group onto a phenyl ring can significantly impact the biological activity of a compound. The cyclopropyl group is a bioisostere of various functional groups, such as vinyl and isopropyl groups, but with a more rigid conformation. This conformational constraint can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target. Furthermore, the cyclopropyl group can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

A notable example of the advantageous use of a cyclopropyl-containing phenyl moiety is in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, making it a key therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The incorporation of the cyclopropyl group has been a key strategy in optimizing the potency and selectivity of various inhibitors.

In the context of JNK3 inhibitors, SAR studies have revealed the critical role of the cyclopropyl moiety in enhancing binding affinity. For instance, fragment-based screening and structural investigations have shown that a 1-cyclopropyl group can engage in important hydrophobic interactions within the ATP binding site of JNK3. nih.gov The replacement of other substituents with a cyclopropyl group has led to a significant increase in inhibitory potency. One study demonstrated that a compound featuring a 1-cyclopropyl moiety exhibited a 60-fold stronger binding affinity for JNK3 compared to its analogue lacking this group. nih.gov

A series of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives were synthesized and evaluated as JNK3 inhibitors. Among these, the compound (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone demonstrated potent JNK3 inhibition with an IC₅₀ value of 9.7 nM. nih.gov This compound also exhibited excellent selectivity over other kinases, including the closely related JNK1 and JNK2 isoforms. nih.gov The presence of the cyclopropyl group in this molecule is crucial for achieving this high potency and selectivity.

| Compound Name | Target | IC₅₀ (nM) | Selectivity | Reference |

| (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone | JNK3 | 9.7 | >1000-fold vs JNK1, ~10-fold vs JNK2 | nih.gov |

| JNK3 inhibitor-4 | JNK3 | 1.0 | ~144-fold vs JNK1, ~298-fold vs JNK2 | medchemexpress.com |

| SR-3576 | JNK3 | 7 | >2800-fold vs p38 | nih.gov |

These findings underscore the importance of the cyclopropylphenyl group in designing potent and selective enzyme inhibitors. This compound, as a key precursor for introducing this moiety, is therefore a valuable tool in the development of new drug candidates.

Biochemical Tool Development

Beyond its role in drug discovery, this compound and its derivatives have potential applications in the development of biochemical tools for research and diagnostics. The boronic acid functional group is particularly well-suited for this purpose due to its unique chemical reactivity.

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs found in many biologically important molecules, including saccharides (sugars) and catechols. nih.govacs.org This interaction can be exploited to develop sensors for the detection and quantification of these analytes. While specific applications of this compound in biosensing are not extensively documented, the principles established for other phenylboronic acids are directly applicable.

A sensor based on this compound could be designed where the binding of a diol-containing analyte modulates a measurable signal, such as fluorescence or an electrochemical response. The cyclopropyl group could influence the sensor's properties, such as its affinity and selectivity for different analytes, as well as its solubility and stability in aqueous environments. For example, a fluorescent probe incorporating the 3-cyclopropylphenylboronic acid moiety could exhibit changes in its emission spectrum upon binding to glucose or other sugars, providing a means for continuous glucose monitoring.

Given the role of JNK3 in neuronal signaling pathways, molecules that can selectively interact with this kinase are valuable tools for studying its function. As demonstrated by the potent JNK3 inhibitors containing the cyclopropylphenyl group, derivatives of this compound can be designed to interfere with specific signaling cascades. By developing fluorescently labeled or biotinylated versions of these inhibitors, researchers can visualize the localization of JNK3 within cells, track its interactions with other proteins, and elucidate its role in various cellular processes.

The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases and other enzymes. nih.gov The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, effectively blocking their activity. nih.gov This mechanism is central to the action of several approved drugs, including the proteasome inhibitor bortezomib.

Derivatives of this compound can be designed as specific enzyme inhibitors. The 3-cyclopropylphenyl group would serve as a key recognition element, directing the molecule to the active site of the target enzyme. The nature of the substituents on the phenyl ring and the specific design of the rest of the molecule would determine the inhibitor's potency and selectivity. For instance, by attaching a peptide backbone to this compound, it may be possible to create potent and selective inhibitors of various proteases involved in cancer or inflammatory diseases.

Cell Delivery Systems and Biological Labeling

The unique combination of a phenylboronic acid moiety and a cyclopropyl group in this compound presents a compelling scaffold for applications in cell delivery and biological labeling, drawing upon the distinct properties of each component. While specific studies focusing exclusively on this compound for these purposes are not extensively detailed in current literature, the principles governing its potential are well-established through research on related molecules.

Boronic acids are recognized for their ability to interact with the diol-rich glycocalyx that coats the surface of mammalian cells. nih.gov This interaction is based on the formation of reversible covalent bonds between the boronic acid and 1,2- or 1,3-diols present in carbohydrates, such as sialic acids, which are often overexpressed in cancer cells. nih.govrsc.org This inherent affinity for the cell surface makes boronic acids attractive targeting ligands for delivering therapeutic agents or imaging probes. nih.govpitt.edu For instance, researchers have successfully designed cell-penetrating peptides (CPPs) linked to boronic acid, which demonstrated significantly enhanced cellular uptake of protein cargo compared to the unmodified CPP. chemrxiv.orgresearchgate.net Similarly, elastin-like polypeptide nanoparticles incorporating phenylboronic acid have shown rapid uptake by tumor cells, an effect that was diminished when the cells were pre-treated with free sialic acid, confirming the role of the boronic acid-glycan interaction. rsc.org

Role of Cyclopropyl Group in Bioactive Compounds

The cyclopropyl group is a highly valued substituent in medicinal chemistry, often referred to as a "versatile player" for its ability to address multiple challenges in drug discovery. researchgate.netnih.govsemanticscholar.org Its unique structural and electronic properties are strategically employed to enhance the efficacy and pharmacokinetic profiles of drug candidates. scientificupdate.com The FDA approved 18 new chemical entities containing a cyclopropyl group in the decade leading up to 2020, underscoring its importance in modern drug design. scientificupdate.com

Conformational Restriction and Enhanced Potency

A primary role of the cyclopropyl group is to serve as a rigid scaffold or linker, imparting conformational restriction on a molecule. researchgate.nethyphadiscovery.com Unlike flexible alkyl chains, the three-membered ring locks the geometry of its substituents. pressbooks.pub This pre-organization of the molecule into a specific, bioactive conformation can lead to a more favorable binding entropy when interacting with a biological target, as less conformational freedom is lost upon binding. researchgate.netnih.gov This can translate directly into enhanced potency and target specificity. researchgate.net

The inherent strain of the cyclopropane (B1198618) ring results in shorter C-C bonds with increased p-character and stronger C-H bonds compared to alkanes. nih.govscientificupdate.com These features allow the cyclopropyl group to act as a bioisostere for other functional groups, such as alkenes or even phenyl rings, while maintaining or improving biological activity. scientificupdate.compressbooks.pub For example, in the development of Factor Xa inhibitors, replacing a phenyl ring with a cyclopropyl group maintained the necessary orientation of a tertiary amine for activity but significantly reduced the molecular weight, thereby increasing ligand efficiency. pressbooks.pub

| Property of Cyclopropyl Group | Description | Impact in Drug Design | Source |

|---|---|---|---|

| Rigidity | The three carbon atoms are held in a fixed, planar arrangement. | Provides conformational restriction, locking the molecule in a bioactive shape. Reduces entropic penalty upon binding. | researchgate.nethyphadiscovery.com |

| Compact Size | Smallest possible cycloalkane. | Can serve as a compact, rigid linker or a replacement for larger groups like phenyl rings to improve ligand efficiency. | scientificupdate.compressbooks.pub |

| Enhanced p-character | C-C bonds have properties intermediate between typical sigma and pi bonds. | Allows it to act as a bioisostere for an alkene. | nih.govscientificupdate.com |

| Shorter, Stronger C-H Bonds | C-H bonds are stronger than those in standard aliphatic chains. | Increases resistance to oxidative metabolism. | nih.govhyphadiscovery.com |

Influence on Metabolic Stability

The introduction of a cyclopropyl group is a common and often effective strategy to enhance a drug candidate's metabolic stability. nih.govscientificupdate.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes, which is a major pathway for drug metabolism. hyphadiscovery.com By replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can block these "metabolic hotspots" and increase the compound's half-life. researchgate.net

A classic example is the statin drug pitavastatin, which incorporates a cyclopropyl group. This feature helps divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com Similarly, in the development of prodrugs, esters of cyclopropanecarboxylic acid have been shown to be significantly more stable than other related esters. For example, a cyclopropane amino acid ester of acyclovir (B1169) demonstrated a half-life of over 300 hours at pH 6, compared to about 70 hours for valacyclovir, the L-valine ester. acs.org

However, the metabolic fate of the cyclopropyl group is not always straightforward. In some contexts, particularly when attached to an amine, the cyclopropyl ring can undergo bioactivation to form reactive metabolites. hyphadiscovery.com The antibiotic trovafloxacin, which was associated with hepatotoxicity, provides a well-known example. Its cyclopropylamine (B47189) moiety can be oxidized by CYP1A2, leading to ring-opening and the formation of reactive intermediates that can covalently bind to liver proteins. hyphadiscovery.com Therefore, while often beneficial, the use of a cyclopropyl group requires careful evaluation of its metabolic profile within the specific chemical context of the drug molecule. hyphadiscovery.com

| Compound/Class | Role of Cyclopropyl Group | Outcome | Source |

|---|---|---|---|

| Pitavastatin | Divert metabolism away from CYP3A4. | Reduced potential for drug-drug interactions. | hyphadiscovery.com |

| Acyclovir Prodrug | Formed a cyclopropanecarboxylic acid ester. | Significantly increased half-life and stability compared to valacyclovir. | acs.org |

| Trovafloxacin | Part of a cyclopropylamine moiety. | Underwent CYP-mediated bioactivation to form reactive, potentially toxic metabolites. | hyphadiscovery.com |

| Hepatitis C NS5B Inhibitors | Cyclopropyl motif underwent NADPH-dependent oxidation. | Formation of reactive metabolites; ring was replaced with a gem-dimethyl group to avert bioactivation. | hyphadiscovery.com |

Vii. Applications in Materials Science

Synthesis of Advanced Materials and Polymers

Boronic acids are crucial reagents in the synthesis of a variety of polymers and advanced materials. researchgate.net They are particularly well-known for their role in polymerization processes and as building blocks for complex macromolecular structures. rsc.orgnih.gov The synthesis of polymers containing boronic acid moieties can be achieved through several methods, including the polymerization of monomers already containing a boronic acid group or through the post-polymerization modification of existing polymers. rsc.org

These boronic acid-decorated polymers have gained significant attention due to their responsive properties, which are often applied in the development of sensors and biomedical materials. rsc.org The synthesis of monomers bearing a boronic acid group, such as (meth)acrylates, (meth)acrylamides, and styrenics, can be complex but offers a direct route to functional polymers. rsc.org The choice of synthetic pathway can influence the Lewis acidity of the boronic acid, which is a critical factor for the intended application. rsc.org

| Polymerization Strategy | Description | Key Considerations |

| Polymerization of Unprotected Monomers | Direct polymerization of monomers where the boronic acid group is not protected. | Can be challenging due to the reactivity of the boronic acid group, which may interfere with the polymerization process. |

| Polymerization of Protected Monomers | The boronic acid is temporarily converted into a boronate ester to prevent side reactions during polymerization. The protecting group is removed after polymerization. | Offers better control over the polymerization process and often leads to more well-defined polymers. |

| Post-Polymerization Modification | A pre-formed polymer is chemically modified to introduce boronic acid groups. | A versatile method that allows for the functionalization of a wide range of existing polymer backbones. |

Surface Modification and Functional Material Creation

The ability of boronic acids to react with diols makes them excellent candidates for surface modification. By grafting boronic acid-containing molecules, such as (3-Cyclopropylphenyl)boronic acid, onto the surface of a material, its properties can be significantly altered. This functionalization can be used to control surface wettability, adhesion, and biocompatibility. For instance, surfaces modified with boronic acids can be designed to capture specific biomolecules, like glycoproteins, which have diol-containing sugar chains. nih.gov